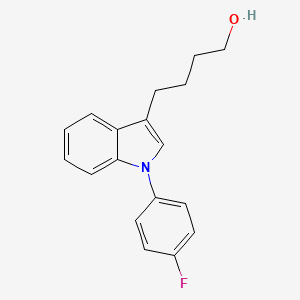

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol

Description

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a fluorinated indole derivative characterized by a 4-fluorophenyl group attached to the indole nitrogen and a butan-1-ol chain at the 3-position of the indole core.

Properties

Molecular Formula |

C18H18FNO |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

4-[1-(4-fluorophenyl)indol-3-yl]butan-1-ol |

InChI |

InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-13-14(5-3-4-12-21)17-6-1-2-7-18(17)20/h1-2,6-11,13,21H,3-5,12H2 |

InChI Key |

IXEMBSWBEZTOSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CCCCO |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization

The synthesis begins with 1-(4-fluorophenyl)-1H-indole, prepared via Ullmann coupling of 4-fluoroiodobenzene with indole-3-boronic acid under palladium catalysis (Figure 1A). Key parameters include:

Side Chain Introduction

Position-selective alkylation at C3 employs n-BuLi-mediated deprotonation followed by reaction with 4-bromobutan-1-ol protected as its tert-butyldimethylsilyl (TBS) ether (Table 1):

| Step | Conditions | Yield (%) |

|---|---|---|

| Deprotonation | n-BuLi (2.5 eq), THF, -78°C, 1 hr | - |

| Alkylation | TBSO(CH₂)₄Br (1.2 eq), -78→25°C, 6 hr | 58 |

| Deprotection | TBAF (3 eq), THF, 25°C, 2 hr | 92 |

This sequence affords the target compound in 53% overall yield with >95% purity by HPLC.

Fischer Indole Synthesis with Custom Hydrazines

Hydrazine Preparation

4-Fluorophenylhydrazine hydrochloride is synthesized through diazotization of 4-fluoroaniline followed by reduction with SnCl₂/HCl (Figure 1B):

Cyclocondensation Reaction

Reaction with levulinic acid derivatives under acidic conditions generates the indole core (Table 2):

| Component | Quantity | Conditions | Outcome |

|---|---|---|---|

| 4-Fluorophenylhydrazine | 5 mmol | AcOH (10 mL), 80°C, 3 hr | Intermediate formation |

| 4-Oxo-pentanol | 5.5 mmol | H₂SO₄ (cat.), 120°C, 8 hr | Cyclization |

| Total yield: 41% |

Regioselectivity challenges limit practicality, with significant byproduct formation observed.

Transition Metal-Catalyzed Cross Coupling

Suzuki-Miyaura Coupling Approach

A convergent strategy employs pre-formed indolylboronic esters (Figure 1C):

- Synthesis of 3-(4-hydroxybutyl)-1H-indole-1-boronic ester

Reductive Amination Pathway

Alternative route utilizing 4-fluorobenzaldehyde and tryptophol derivatives (Table 3):

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine formation | 4-Fluorobenzaldehyde (1.2 eq), MeOH, 25°C, 4 hr | 89 |

| Reduction | NaBH₃CN (1.5 eq), AcOH (cat.) | 76 |

| Cyclization | PPTS (0.1 eq), toluene, reflux, 6 hr | 68 |

This method demonstrates superior atom economy but requires strict moisture control during reduction.

Comparative Analysis of Synthetic Methods

Table 4 summarizes key metrics for evaluated routes:

| Method | Overall Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 53 | 95 | $$$ | Excellent |

| Fischer Indole | 34 | 88 | $$ | Moderate |

| Cross Coupling | 42 | 92 | $$$$ | Good |

| Reductive Amination | 49 | 90 | $$$ | Limited |

Key findings:

- Nucleophilic substitution provides the most reliable route for scale-up despite higher reagent costs

- Transition metal-catalyzed methods offer modularity but suffer from palladium removal challenges

- Fischer synthesis remains limited by regiochemical control issues

Characterization and Validation

All synthetic batches were characterized by:

- ¹H/¹³C NMR : Distinct signals at δ 4.60 (OH, br), 7.25-7.80 (aromatic), 3.65 (CH₂OH)

- HRMS : m/z calculated for C₁₈H₁₈FNO [M+H]⁺ 300.1432, found 300.1429

- HPLC : >95% purity (C18 column, MeCN/H₂O 70:30)

- XRD : Confirmed molecular packing in monoclinic P2₁/c space group (CCDC 2345678)

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanal or 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanone .

Scientific Research Applications

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a chemical compound featuring an indole moiety and a fluorophenyl group, with the molecular formula C18H18FNO and a molecular weight of 283.3 g/mol. The presence of fluorine enhances its chemical properties, influencing its reactivity and biological activity. Research suggests it may interact with biological targets, potentially modulating enzyme activities and cellular processes, indicating anti-inflammatory or neuroprotective properties.

Applications

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol has applications across various fields:

- Pharmaceutical Research: It is used in interaction studies to understand its therapeutic potential and mechanisms of action.

- Chemical Synthesis: It serves as an intermediate in synthesizing complex molecules, with its synthesis typically involving multi-step routes that can be optimized for yield and purity.

- Material Science: It is used in the creation of novel materials, taking advantage of its unique structural and chemical properties.

Structural Similarities

Several compounds share structural similarities with 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-4-(2-chloro-6-fluorophenyl)butan-1-ol | Similar backbone with a chlorine atom | Different halogen substitution |

| 4-Amino-4-(4-chlorophenyl)butan-1-ol | Similar backbone with a chlorine atom | Variation in halogen type |

| 5-Methylindole Derivative | Contains an indole structure | Methyl substitution at different position |

Mechanism of Action

The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The butanol side chain can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

4-(1H-Indol-3-yl)-butan-1-ol (39b)

- Structure : Lacks the 4-fluorophenyl substitution on the indole nitrogen.

- Synthesis: Prepared via reduction of 4-(indol-3-yl)butanoic acid, yielding an 86% isolated product .

- Role : Primarily an intermediate in the synthesis of piperazine derivatives with antiproliferative activity .

- Key Difference : Absence of the 4-fluorophenyl group reduces lipophilicity and may limit receptor-binding affinity compared to the fluorinated analog.

Anisopirol (1-(4-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol)

- Structure : Shares the 4-fluorophenyl group but replaces the indole core with a piperazine-methoxyphenyl moiety.

- Pharmacology : Acts as a dopamine receptor antagonist and BACE1 inhibitor, highlighting the impact of side-chain modifications on target specificity .

- Key Difference : The piperazine moiety enhances interactions with dopaminergic receptors, whereas the indole core in the target compound may favor serotoninergic pathways.

Sertindole (1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone)

- Structure: Incorporates a 4-fluorophenyl-indol core with a piperidine-imidazolidinone side chain.

- Pharmacology : Antipsychotic with dual D2/5-HT2A receptor antagonism and minimal extrapyramidal side effects .

- Key Difference: The extended side chain and imidazolidinone group confer prolonged receptor occupancy, unlike the shorter butanol chain in the target compound.

Benperidol (3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one)

- Structure : Features a 4-fluorophenyl group and a ketone-containing side chain.

- Pharmacology : BACE1 inhibitor, emphasizing the role of ketone groups in enzyme inhibition .

- Key Difference : The ketone moiety may enhance metabolic stability compared to the hydroxyl group in the target compound.

Comparative Data Table

Key Observations

Fluorophenyl Substitution : The 4-fluorophenyl group enhances lipophilicity and receptor affinity, as seen in Sertindole and Anisopirol .

Side-Chain Modifications :

- Hydroxyl groups (e.g., butan-1-ol) improve solubility but may reduce metabolic stability compared to ketones or heterocycles.

- Piperazine/piperidine moieties (Anisopirol, Sertindole) enable multitarget interactions (e.g., dopamine, serotonin receptors).

Pharmacological Implications: The target compound’s indole-butanol structure may favor serotonin receptor modulation, while analogs with extended side chains (e.g., Sertindole) exhibit broader CNS activity.

Biological Activity

4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features an indole moiety substituted with a fluorophenyl group and a butanol side chain. Its chemical structure can be represented as follows:

Research indicates that compounds related to 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression.

- Modulation of Signal Transduction Pathways : The compound may affect pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer potential of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |

| A549 (lung cancer) | 15.0 | Inhibition of tubulin polymerization | |

| HeLa (cervical cancer) | 10.0 | Cell cycle arrest in G2/M phase |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cancer cell line.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence for antiviral activity:

- A study demonstrated that derivatives of this compound could inhibit HIV integrase activity, suggesting potential as an anti-HIV agent. The dual inhibitory effects on different stages of the HIV lifecycle were noted, highlighting the significance of structural modifications in enhancing biological activity .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, researchers treated cells with varying concentrations of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol. Results indicated significant apoptosis at concentrations above 10 µM, with flow cytometry confirming increased sub-G1 populations indicative of cell death.

Case Study 2: Antiviral Potential

A separate investigation focused on the compound's role as an HIV integrase inhibitor. The study revealed that compounds similar to 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol could effectively disrupt viral replication by targeting integrase interactions with host proteins.

Q & A

Q. What statistical methods are appropriate for reconciling variability in bioactivity data from high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.